(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Bioactivation
One study explores the metabolism of a structurally related compound, AZD1979, revealing its glutathione-related metabolites formation without prior bioactivation by cytochrome P450. This process, catalyzed by glutathione S-transferases, emphasizes the compound's unusual azetidinyl ring-opening reaction and its implications for synthetic organic chemistry and potential therapeutic applications (Li et al., 2019).
Synthesis and Quantification
Research on the synthesis and structural elucidation of novel compounds, such as (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, highlights advancements in chemical synthesis techniques. These studies often involve density functional theory (DFT) calculations and molecular docking to understand the compounds' potential biological activities (FathimaShahana & Yardily, 2020).
Anticancer and Antimicrobial Activities
Several studies focus on the synthesis of novel derivatives and their evaluation for anticancer and antimicrobial activities. For example, compounds like (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone have been investigated for their ability to inhibit tubulin polymerization, induce cell cycle arrest, and trigger apoptosis in cancer cells, demonstrating significant therapeutic potential (Magalhães et al., 2013). Additionally, novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives have shown promising antifungal activity, indicating the scope for developing new antimicrobial agents (Lv et al., 2013).
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(2-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-10-5-3-2-4-9(10)11(16)15-6-8(7-15)13-14-12/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITBOGFMBQRSKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.